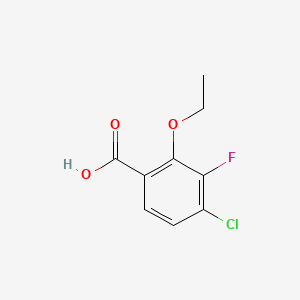

4-Chloro-2-ethoxy-3-fluorobenzoic acid

Description

4-Chloro-2-ethoxy-3-fluorobenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at position 4, an ethoxy group at position 2, and a fluorine atom at position 3 of the aromatic ring. The ethoxy group distinguishes it from simpler halogenated benzoic acids, contributing to unique physicochemical and pharmacological properties.

Propriétés

Formule moléculaire |

C9H8ClFO3 |

|---|---|

Poids moléculaire |

218.61 g/mol |

Nom IUPAC |

4-chloro-2-ethoxy-3-fluorobenzoic acid |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-8-5(9(12)13)3-4-6(10)7(8)11/h3-4H,2H2,1H3,(H,12,13) |

Clé InChI |

YQPLQLRFNHYCFP-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=CC(=C1F)Cl)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 4-Chloro-2-ethoxy-3-fluorobenzoic Acid

Detailed Stepwise Synthetic Route (Based on Patent CN105732357A)

A representative synthetic route is described in Chinese patent CN105732357A, which outlines the preparation of halogenated benzoic acids including 2-chloro-4-fluorobenzoic acid, a close structural analogue. This method can be adapted for the synthesis of this compound by appropriate substitution steps.

Step 1: Preparation of N,N-bis-(trimethylsilyl) ethoxymethyl-3-chloroaniline

- Starting with m-chloroaniline (3-4.5 mol),

- React with potassium carbonate (3.5-4.5 mol), potassium iodide (0.035-0.045 mol), ionic liquid (10 mol), and deionized water (50 mol),

- Heat to 100°C, then add 2-(trimethylsilyl) ethoxymethyl chloride dropwise,

- Stir for 2-2.5 hours,

- Cool and precipitate product by adding cold water with stirring,

- Filter and dry to obtain the silylated aniline intermediate with yields ranging from 90.5% to 96% depending on scale and conditions.

Step 2: Formation of 4-bis-(trimethylsilyl) ethoxymethyl amino-2-chlorobenzaldehyde

- Dissolve the silylated aniline intermediate in ionic liquid and water,

- Add titanium tetrachloride dropwise,

- Stir for 2-5 hours,

- Quench with ice aqueous alkali,

- Filter and dry to obtain the benzaldehyde intermediate.

Step 3: Oxidation to 4-amino-2-chlorobenzoic acid

- React the benzaldehyde intermediate with hydrogen peroxide, an organic solvent, and triphenylphosphine radium chloride,

- Stir at room temperature and then heat to 50-70°C under 5-10 atm hydrogen pressure for 5-8 hours,

- Filter and concentrate under reduced pressure,

- Dry to yield 4-amino-2-chlorobenzoic acid with yields around 93.6%.

Step 4: Fluorination and carboxylation to 2-chloro-4-fluorobenzoic acid

- Add ionic liquid and water to 4-amino-2-chlorobenzoic acid,

- Warm to 40-50°C and add hydrogen peroxide gradually,

- After 2-3 hours, add potassium fluoride and phosphorus heteropoly tungstic acid ammonium salt,

- Stir for 1-3 hours,

- Filter and remove solvent under reduced pressure,

- Dry to obtain 2-chloro-4-fluorobenzoic acid with yields between 95.5% and 97.5%.

This sequence can be modified to introduce the ethoxy group at the 2-position by appropriate etherification of the hydroxyl precursor or via ethoxylation reactions prior to or after halogenation steps.

Etherification to Introduce the Ethoxy Group

Comparative Data Table of Key Preparation Steps

| Step | Reaction Type | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Silylation of m-chloroaniline | m-chloroaniline, K2CO3, KI, ionic liquid, 2-(trimethylsilyl) ethoxymethyl chloride, 100°C, 2-2.5h | 90.5 - 96 | Formation of silylated intermediate |

| 2 | Formylation | Titanium tetrachloride, ionic liquid, water, 2-5h | Not specified | Conversion to benzaldehyde intermediate |

| 3 | Oxidation to amino-benzoic acid | H2O2, organic solvent, triphenylphosphine radium chloride, 50-70°C, 5-8h, H2 pressure | 93.6 | High yield oxidation step |

| 4 | Fluorination and carboxylation | H2O2, potassium fluoride, phosphorus heteropoly tungstic acid ammonium salt, 40-50°C, 1-3h | 95.5 - 97.5 | Final halogenated benzoic acid formation |

| 5 | Oxidation of substituted benzaldehyde | NaClO2, HCl, CH3CN, 0-80°C, 1h | 90.8 | Alternative oxidation method for benzoic acid synthesis |

Research Findings and Notes

- The use of ionic liquids as solvents and reaction media enhances reaction rates and yields in silylation and fluorination steps.

- The multi-step approach involving silylation, formylation, oxidation, and fluorination provides high purity and high yield intermediates suitable for further functionalization.

- The oxidation of substituted benzaldehydes using sodium chlorite is a mild and efficient method to obtain benzoic acids with sensitive substituents like fluoro and chloro groups intact.

- Introduction of the ethoxy substituent requires careful control of reaction conditions to avoid unwanted side reactions such as over-alkylation or hydrolysis.

- The described methods are scalable and have been demonstrated with multi-mole quantities in patent literature, indicating industrial applicability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-ethoxy-3-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro, ethoxy, and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Products: Various substituted benzoic acid derivatives.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Applications De Recherche Scientifique

4-Chloro-2-ethoxy-3-fluorobenzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Chloro-2-ethoxy-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes, making the compound useful in various applications .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physical Properties

The substituent pattern (chloro, ethoxy, fluoro) significantly impacts physical properties compared to related compounds. Below is a comparative analysis:

Key Observations :

Reactivity Differences :

- The ethoxy group in the target compound directs electrophiles to positions ortho and para due to its electron-donating nature, whereas chloro substituents (electron-withdrawing) deactivate the ring .

- Biphenyl analogs () exhibit enhanced stability but reduced reactivity in substitution reactions due to steric hindrance .

Crystallographic and Structural Insights

- Software like SHELXL () and ORTEP () are critical for determining substituent effects on crystal packing. Hydrogen bonding in the target compound is likely weaker than in hydroxylated analogs (), affecting solid-state stability .

Activité Biologique

4-Chloro-2-ethoxy-3-fluorobenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H10ClF O3

- Molecular Weight : 232.64 g/mol

- Key Functional Groups : Chlorine, ethoxy, and fluorine substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics. These interactions can lead to either inhibition or activation of metabolic pathways, influencing overall cellular responses.

- Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression related to oxidative stress and inflammation. This modulation can lead to significant changes in cellular metabolism and function.

- Binding Affinity : The presence of chlorine and fluorine atoms enhances the compound's binding affinity to target proteins, which can lead to altered enzyme activity and subsequent effects on metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of benzoic acids, including this compound, exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogenic bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which may offer therapeutic benefits in conditions characterized by chronic inflammation.

Study on Enzyme Inhibition

A study evaluating the inhibitory effects of this compound on monoacylglycerol lipase (MAGL) revealed a half-maximal inhibitory concentration (IC50) indicating potent inhibition. This suggests its potential role in modulating endocannabinoid levels, which could be beneficial in pain management therapies .

Cellular Response Analysis

In cellular assays, treatment with the compound resulted in altered expression levels of genes involved in oxidative stress responses. For instance, it was found to upregulate antioxidant enzymes while downregulating pro-inflammatory markers in cultured human cells.

Biochemical Pathways

The compound is metabolized through the benzoate-degrading pathway, leading to various metabolites that may have distinct biological activities. Its metabolism is influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy in biological systems.

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic methodologies for 4-chloro-2-ethoxy-3-fluorobenzoic acid, and how can researchers optimize reaction yields?

Methodological Answer: Synthesis typically involves multi-step functionalization of benzoic acid derivatives. A common approach is:

Electrophilic Substitution : Introduce chloro and fluoro groups via directed ortho-metalation or halogenation under controlled conditions.

Ethoxy Group Installation : Use Williamson ether synthesis by reacting a hydroxyl intermediate with ethyl bromide in the presence of a base (e.g., K₂CO₃).

Carboxylic Acid Formation : Oxidize a methyl or alcohol precursor (e.g., using KMnO₄ or CrO₃).

Optimization Strategies :

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxy protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) and aromatic protons (split patterns due to chloro/fluoro substituents).

- ¹³C NMR : Confirm carboxylic acid (δ 170–175 ppm) and substituent effects on aromatic carbons.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion [M-H]⁻ (exact mass: ~216.02 Da). Cross-reference with NIST spectral libraries for validation .

- X-ray Crystallography : Resolve molecular geometry using SHELXL for refinement, particularly to confirm steric effects of the ethoxy group .

Advanced Research Questions

Q. How can researchers address crystallographic disorder in the X-ray structure determination of this compound?

Methodological Answer: Crystallographic disorder often arises from flexible ethoxy groups or solvent incorporation. Mitigation strategies include:

Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K measurements).

SHELXL Refinement : Use PART and SUMP instructions to model partial occupancy or split positions.

Twinned Data Analysis : Employ the TWIN command in SHELXL for overlapping lattices.

Validation Tools : Check residual density maps (e.g., via PLATON) to identify unresolved solvent molecules .

Q. How should researchers resolve contradictions between experimental and theoretical spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

Benchmarking : Compare experimental NMR shifts with computational predictions (DFT or ab initio calculations) using software like Gaussian.

Solvent/Isotope Corrections : Account for deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃).

Dynamic Effects : Investigate conformational flexibility (e.g., ethoxy rotation) via variable-temperature NMR.

Statistical Analysis : Use regression models to correlate substituent electronic effects (Hammett σ constants) with observed shifts. Cross-validate with NIST datasets .

Q. What experimental designs are suitable for studying substituent effects on the compound’s physicochemical properties?

Methodological Answer:

Comparative Studies : Synthesize analogs (e.g., 2-chloro-4-fluorobenzoic acid, mp 185–187°C ) to isolate substituent contributions.

Thermodynamic Analysis :

- Measure melting points (DSC) and solubility (UV-Vis) in varying pH buffers.

- Correlate logP values (HPLC retention times) with substituent hydrophobicity.

Crystallography : Analyze packing motifs (e.g., π-π stacking vs. hydrogen bonding) to explain melting point variations.

QSAR Modeling : Use substituent constants (σ, π) to predict bioactivity or reactivity trends .

Q. How can researchers design stability studies for this compound under varying conditions?

Methodological Answer:

Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

Analytical Monitoring : Use HPLC-PDA to track degradation products; confirm structures via LC-MS/MS.

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data.

Crystallinity Impact : Compare stability of amorphous vs. crystalline forms via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.